molecular formula C12H10Br2N2 B183518 4,4'-Dibromobiphenyl-2,2'-diamine CAS No. 136630-36-9

4,4'-Dibromobiphenyl-2,2'-diamine

Cat. No. B183518
M. Wt: 342.03 g/mol
InChI Key: KZDMFBDNQPKWNM-UHFFFAOYSA-N
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Patent
US08198801B2

Procedure details

4,4′-dibromo-2,2′-diaminobiphenyl (3.5 g, 10.23 mmol) was dissolved in phosphoric acid and heated at 190° C. for 24 hours. The reaction mixture was cooled to room temperature and then NaHCO3 (aq) was gradually added thereto to form a solid. Then, the solid was filtered to obtain 2,7-dibromocarbazole (2.2 g, 66%), the compound represented by formula e. MS [M+] 323.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:9]=2N)=[C:4]([NH2:16])[CH:3]=1.C([O-])(O)=O.[Na+]>P(=O)(O)(O)O>[Br:14][C:11]1[CH:12]=[CH:13][C:8]2[C:5]3[C:4](=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=3)[NH:16][C:9]=2[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1=C(C=C(C=C1)Br)N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to form a solid
FILTRATION
Type
FILTRATION
Details
Then, the solid was filtered

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2NC3=CC(=CC=C3C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.